molecular formula C16H31N3O3S B6764772 N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide

N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide

Cat. No.: B6764772
M. Wt: 345.5 g/mol
InChI Key: YOEFEGQLECAXDA-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide is a complex organic compound that features a piperidine ring, a morpholine ring, and a sulfonamide group

Properties

IUPAC Name

N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H31N3O3S/c20-23(21,17-15-4-1-2-5-15)16-6-3-7-19(14-16)9-8-18-10-12-22-13-11-18/h15-17H,1-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOEFEGQLECAXDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NS(=O)(=O)C2CCCN(C2)CCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the morpholine ring and the sulfonamide group. Common reagents used in these reactions include cyclopentylamine, morpholine, and sulfonyl chlorides. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-carboxamide
  • N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-thiol
  • N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-phosphate

Uniqueness

N-cyclopentyl-1-(2-morpholin-4-ylethyl)piperidine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the sulfonamide group, in particular, enhances its potential as a pharmacologically active compound, differentiating it from similar compounds with different functional groups.

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